![molecular formula C9H7BrF2O2 B2430601 Methyl 2-(2-bromo-4,5-difluorophenyl)acetate CAS No. 1807187-56-9](/img/structure/B2430601.png)
Methyl 2-(2-bromo-4,5-difluorophenyl)acetate
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Overview
Description
“Methyl 2-(2-bromo-4,5-difluorophenyl)acetate” is a chemical compound with the CAS No. 1807187-56-9 . It has a molecular weight of 265.05 and a molecular formula of C9H7BrF2O2 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-bromo-4,5-difluorophenyl)acetate” is represented by the formula C9H7BrF2O2 . This indicates that the molecule consists of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 2-(2-bromo-4,5-difluorophenyl)acetate” has a molecular weight of 265.05 . The boiling point and other physical properties are not specified in the sources I found .Scientific Research Applications
Suzuki–Miyaura Coupling
“Methyl 2-(2-bromo-4,5-difluorophenyl)acetate” can be used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Photoactive Materials
The compound can be used in the synthesis of photoactive materials . Photochromic solid-state materials are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage and molecular switches through external control . The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties .
Boron Neutron Capture Therapy
Arylboronic acid, which can be derived from “Methyl 2-(2-bromo-4,5-difluorophenyl)acetate”, has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Synthesis of Sulfilimines and Sulfoximines
“Methyl 2-(2-bromo-4,5-difluorophenyl)acetate” can be used in the synthesis of sulfilimines and sulfoximines . These compounds have a wide range of applications in medicinal chemistry and drug discovery .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might also be used as a reagent in such reactions.
Mode of Action
If it is used in Suzuki–Miyaura cross-coupling reactions, it would likely interact with a palladium catalyst and an organoboron compound to form a new carbon-carbon bond .
Biochemical Pathways
In the context of Suzuki–Miyaura cross-coupling reactions, the compound would be involved in the formation of new carbon-carbon bonds, which could potentially affect a wide range of biochemical pathways depending on the specific reactants and products .
Result of Action
If used in Suzuki–Miyaura cross-coupling reactions, the result would be the formation of a new carbon-carbon bond .
Action Environment
The action, efficacy, and stability of Methyl 2-(2-bromo-4,5-difluorophenyl)acetate would likely be influenced by various environmental factors . For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base .
properties
IUPAC Name |
methyl 2-(2-bromo-4,5-difluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9(13)3-5-2-7(11)8(12)4-6(5)10/h2,4H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEQUMVOTNLGKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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